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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidin-4-OL

Cat. No.: B156621

Precise identification is the foundation of all chemical research. 5-Bromo-2-methylpyrimidin-
4-ol is registered under CAS Number 1676-57-9.[4] It is also known by synonyms such as 5-
Bromo-4-hydroxy-2-methylpyrimidine.[4] Due to keto-enol tautomerism, it can also be named 5-
bromo-2-methyl-1H-pyrimidin-6-one.[4]

Chemical Structure and Formula

e Molecular Formula: CsHsBrN20[4]
e Molecular Weight: 189.01 g/mol [4]

o |[UPAC Name: 5-bromo-2-methylpyrimidin-4-ol[4]

T

Physicochemical Data Summary
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The following table summarizes key computed physicochemical properties, which are critical
for predicting the compound's behavior in various solvents and biological systems.

Property Value Source
Molecular Weight 189.01 g/mol PubChem[4]
XLogP3 0.2 PubChem[4]
Hydrogen Bond Donor Count 2 PubChem[4]
Hydrogen Bond Acceptor

Count 3 PubChem[4]
Rotatable Bond Count 0 PubChem|[4]
Exact Mass 187.95853 Da PubChem[4]
Topological Polar Surface Area  41.5 A2 PubChem[4]

Synthesis and Purification

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A
common and efficient method involves the condensation of a 2-bromomalonaldehyde with an
amidine compound. This approach is advantageous due to the availability of starting materials
and its operational simplicity.[5]

Synthetic Workflow Diagram

The following diagram illustrates the one-step condensation reaction to form the 5-bromo-2-
methylpyrimidine core.
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reagent

Caption: One-step synthesis of 5-Bromo-2-methylpyrimidin-4-ol.

Detailed Synthesis Protocol

condition

2-Bromomalonaldehyde

Acetamidine Hydrochloride

Protic Acid (e.g., Acetic Acid)
Heat (70-105°C)

{5-Bromo-2-methylpyrimidin-4-ol | CsHsBrN=O}

Click to download full resolution via product page

This protocol is adapted from established methodologies for the synthesis of 5-bromo-2-

substituted pyrimidines.[5] The causality for using a protic acid like acetic acid as a solvent is

that it facilitates the condensation reaction and helps to protonate intermediates, driving the

cyclization and dehydration steps. Heating is necessary to overcome the activation energy of

the reaction.

Materials:

e 2-Bromomalonaldehyde

o Acetamidine Hydrochloride

e Glacial Acetic Acid
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3A Molecular Sieves (optional, for moisture control)

Deionized Water

Ethanol

Dichloromethane (DCM)

5% Sodium Hydroxide (NaOH) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Sodium Sulfate (Na2S0a4) or Magnesium Sulfate (MgSOa)
Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-bromomalonaldehyde (1.0 eq) to glacial acetic acid (approx. 10 mL per gram of
aldehyde). Add 3A molecular sieves if reagents are suspected to contain moisture.

Reagent Addition: While stirring, heat the mixture to 80°C. Separately, dissolve acetamidine
hydrochloride (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the
heated aldehyde solution over 30 minutes.

Reaction: After the addition is complete, increase the temperature to 100°C. Monitor the
reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature. Add deionized water (approx. 1.5x
the volume of acetic acid used) and let it stand for 2 hours to precipitate the crude product.

Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small
amount of cold ethanol to remove residual acetic acid.

Purification (Acid-Base Extraction):

o Suspend the crude solid in a mixture of dichloromethane and 5% aqueous NaOH solution.
Stir until all solids have dissolved.
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o Transfer the mixture to a separatory funnel and separate the layers. The product will be in

the organic (DCM) layer.

o Wash the organic layer with a saturated brine solution.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

« |solation: Filter off the drying agent and concentrate the organic solvent under reduced

pressure using a rotary evaporator to yield the purified 5-Bromo-2-methylpyrimidin-4-ol.

 Final Drying: Dry the product under a high vacuum to remove any residual solvent.

Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic

techniques. While a full experimental dataset is proprietary to specific suppliers, the expected

spectral characteristics can be inferred from the structure and data on analogous compounds.

[6]7]

Technique

Expected Characteristics

1H NMR

Aromatic proton singlet (& ~8.5-9.0 ppm), methyl
proton singlet (& ~2.5-2.7 ppm). A broad singlet
for the -OH/-NH proton.

13C NMR

Resonances corresponding to the pyrimidine
ring carbons (6 ~100-165 ppm) and the methyl
carbon (& ~20-25 ppm).

FT-IR (KBr)

Broad O-H/N-H stretching band (~3200-3400
cm~1), C=0 stretching (~1650-1700 cm~1), C=N
and C=C stretching (~1550-1620 cm~1), C-Br
stretching (~500-600 cm™1),

LC-MS

Expected [M+H]* peak at m/z 219/221 (due to

bromine isotopes).

Applications in Drug Development
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The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous
anti-infective, anti-cancer, and anti-inflammatory drugs.[1] 5-Bromo-2-methylpyrimidin-4-ol
serves as a versatile starting point for creating libraries of novel compounds for drug discovery
campaigns.

Role as a Synthetic Intermediate

The utility of this compound stems from its reactive sites:

e The Bromine Atom: Acts as a key functional group for palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile
introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling systematic
exploration of the chemical space around the pyrimidine core.[1][2]

e The Hydroxyl/Amide Group: Can be alkylated, acylated, or used as a nucleophile in
substitution reactions, providing another vector for molecular diversification.

Logical Workflow in Drug Discovery

The following diagram illustrates the central role of 5-Bromo-2-methylpyrimidin-4-ol in a
typical drug discovery workflow.
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Caption: From core scaffold to drug candidate workflow.
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Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The

information below is a synthesis of data from multiple safety data sheets (SDS) for similar

brominated heterocyclic compounds.

Hazard Identification

GHS Classification: May be classified as Acute Toxicity, Oral (Category 4), Skin Irritation
(Category 2), and Serious Eye Irritation (Category 2).[8][9]

Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation),
H319 (Causes serious eye irritation).[9]

Precautionary Statements (P-phrases): P264 (Wash skin thoroughly after handling), P280
(Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with
plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Protocol for Safe Handling

Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of dust.[8] Ensure that an eyewash station and safety shower are readily
accessible.[9]

Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

o Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately
if they become contaminated.

o Skin/Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[8]

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area.
Wash hands thoroughly after handling.[8]
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o Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the
solid material carefully, avoiding dust creation, and place it into a suitable, sealed container
for disposal.[10]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the chemical to enter drains.[11]

Storage Conditions

o Store in a tightly closed container.
o Keep in a cool, dry, and well-ventilated place.[8]
e Protect from light.[8]

» Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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